Tris(2,4-di-tert-butylphenyl)phosphane
Description
Structure
3D Structure
Properties
CAS No. |
130600-71-4 |
|---|---|
Molecular Formula |
C42H63P |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
tris(2,4-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C42H63P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43(35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 |
InChI Key |
JAYKPAAGOYELFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)P(C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tris 2,4 Di Tert Butylphenyl Phosphane and Analogous Sterically Hindered Triarylphosphines
Established Synthetic Pathways for Aryl Phosphines
The foundational methods for creating carbon-phosphorus (C–P) bonds remain highly relevant for the synthesis of triarylphosphines. These pathways typically involve the reaction between a phosphorus-based electrophile and a carbon-based nucleophile or vice versa.
One of the most traditional and widely employed strategies for the synthesis of phosphines involves the reaction of organometallic reagents with halophosphines. nih.govsemanticscholar.orgliv.ac.uk This approach relies on the displacement of a halogen atom from an electrophilic phosphorus center, such as phosphorus trichloride (PCl₃), by a nucleophilic organometallic compound. beilstein-journals.org Grignard (organomagnesium) and organolithium reagents are the most frequently used due to their high reactivity and commercial availability. beilstein-journals.orgrsc.org
For the synthesis of a symmetrical triarylphosphine like Tris(2,4-di-tert-butylphenyl)phosphane, the corresponding aryl Grignard or organolithium reagent is prepared first. This is typically achieved by reacting 1-bromo-2,4-di-tert-butylbenzene with magnesium metal or an organolithium reagent like n-butyllithium. Three equivalents of the resulting organometallic species are then reacted with one equivalent of phosphorus trichloride to form the desired triarylphosphine.
General Reaction Scheme:
Ar-X + M → Ar-MX (Organometallic Reagent Formation; M = Mg, Li)
3 Ar-MX + PCl₃ → PAr₃ + 3 MClX
While effective, the high reactivity of Grignard and organolithium reagents can limit their use with substrates bearing sensitive functional groups. nih.gov To address this, alternative organometallic reagents based on zinc, copper, and aluminum have been developed, offering greater functional group tolerance. nih.govbeilstein-journals.org
| Organometallic Reagent Type | Typical Halophosphine Partner | Key Characteristics |
|---|---|---|
| Organolithium (ArLi) | PCl₃, RPCl₂, R₂PCl | Highly reactive, widely available, sensitive to functional groups. |
| Grignard (ArMgX) | PCl₃, RPCl₂, R₂PCl | Highly reactive, common, sensitive to functional groups. beilstein-journals.org |
| Organozinc (Ar₂Zn or ArZnX) | RPCl₂, R₂PCl | Milder, greater functional group tolerance. beilstein-journals.org |
| Organocopper (ArCu) | PCl₃ | Useful for introducing extremely bulky aryl groups. acs.org |
An alternative classical approach involves the reaction of a nucleophilic metal phosphide with an electrophilic carbon source, such as an alkyl or aryl halide. nih.govsemanticscholar.org This method is particularly useful for synthesizing unsymmetrical phosphines. The phosphide anions are typically generated by deprotonating a primary (RPH₂) or secondary (R₂PH) phosphine (B1218219) with a strong base.
General Reaction Scheme:
R₂PH + Base → R₂P⁻M⁺ (Metal Phosphide Formation)
R₂P⁻M⁺ + R'-X → R₂PR' + MX
While this method is straightforward for alkyl halides, reactions with unactivated aryl halides can be challenging and may require catalysis or harsh conditions. However, for activated aryl systems, such as in SNAr reactions, this pathway can be highly effective. For instance, P-chiral secondary phosphine boranes have been successfully reacted with halobenzenechromium complexes in the presence of sec-butyllithium. nih.gov
Advanced Catalytic Approaches in Phosphine Synthesis
In recent years, research has focused on developing more efficient and versatile catalytic methods for phosphine synthesis. These advanced strategies offer improvements in step economy, functional group tolerance, and the ability to construct complex molecular architectures.
A groundbreaking advancement in ligand synthesis is the use of phosphorus(III)-directed C–H activation. nih.gov This strategy leverages the coordinating ability of the P(III) center in a phosphine to direct a transition metal catalyst to a nearby C–H bond, enabling its functionalization. This approach is exceptionally powerful for the late-stage diversification of readily available phosphine frameworks, allowing for the introduction of steric or electronic modifications without the need for multi-step de novo synthesis. nih.gov
This methodology has been applied to a range of transformations, including the direct arylation, alkylation, alkenylation, borylation, and silylation of phosphine scaffolds. nih.gov For the design of bulky ligands, this technique can be used to introduce substituents at the ortho-positions of the aryl rings of a parent phosphine like triphenylphosphine (B44618), thereby creating a sterically hindered environment around the phosphorus atom.
| C–H Functionalization Type | Catalytic System Example | Application in Ligand Design |
|---|---|---|
| Arylation | Palladium or Rhodium catalysts | Synthesis of biaryl phosphine ligands (Buchwald-type). nih.gov |
| Alkylation | Ruthenium catalysts | Introduction of bulky alkyl groups to increase steric hindrance. |
| Alkenylation | Rhodium catalysts | Creation of ligands with extended conjugation or reactive handles. |
| Borylation/Silylation | Iridium catalysts | Provides synthetic intermediates for further cross-coupling reactions. |
The synthesis of P-chiral phosphines, where the phosphorus atom itself is a stereocenter, is of immense importance for asymmetric catalysis. beilstein-journals.orgtcichemicals.com The precise three-dimensional arrangement of substituents around the phosphorus atom, particularly bulky groups, is critical for creating an effective chiral environment.
Several stereoselective methods have been developed:
Chiral Auxiliary Method: This is a robust and widely used approach where a halophosphine is reacted with a chiral auxiliary, such as (-)-menthol or (-)-ephedrine, to form diastereomeric intermediates. nih.govresearchgate.net These diastereomers can be separated by chromatography or crystallization. Subsequent stereospecific nucleophilic substitution with an organometallic reagent yields the enantiomerically pure P-chiral phosphine. nih.govresearchgate.net To prevent oxidation and facilitate handling, the phosphorus intermediates are often protected as their borane adducts. nih.govtcichemicals.com
Dynamic Kinetic Resolution: This strategy is employed for the asymmetric alkylation of racemic secondary phosphines. The secondary phosphine is deprotonated to form a lithiated phosphide, which undergoes rapid pyramidal inversion. In the presence of a chiral ligand, such as (-)-sparteine, one of the rapidly equilibrating phosphide enantiomers is preferentially trapped by an electrophile, leading to an enantiomerically enriched tertiary phosphine. semanticscholar.org
These methods are directly relevant to bulky ligand design as they enable the controlled installation of sterically demanding groups in a specific spatial orientation, which is a key principle in the design of high-performance ligands for asymmetric catalysis. tcichemicals.com
Tailored Syntheses for Introducing Multiple Bulky Aromatic Substituents
The synthesis of exceptionally crowded triarylphosphines like this compound presents unique challenges due to severe steric hindrance. Standard organolithium or Grignard approaches can be sluggish or result in incomplete substitution, yielding mono- and di-substituted byproducts.
To overcome these steric barriers, tailored synthetic strategies are often required. One successful approach for synthesizing extremely crowded phosphines, such as tris(2,4,6-triisopropylphenyl)phosphine, involves the use of organocopper(I) reagents. acs.org These reagents are generally less reactive than their lithium or magnesium counterparts, which can lead to cleaner reactions when targeting highly substituted products. The synthesis involves reacting the bulky aryl copper(I) species with phosphorus trichloride. acs.org
A plausible and direct route for this compound follows the classical organometallic pathway, with careful optimization of reaction conditions to maximize the yield of the fully substituted product.
Plausible Synthetic Route:
Bromination: 1,3-Di-tert-butylbenzene is selectively brominated to produce 1-bromo-2,4-di-tert-butylbenzene.
Organometallic Formation: The resulting aryl bromide is converted into its Grignard (2,4-di-tert-butylphenylmagnesium bromide) or organolithium (2,4-di-tert-butylphenyllithium) derivative.
C–P Bond Formation: Three equivalents of the organometallic reagent are slowly added to a solution of phosphorus trichloride in an appropriate solvent (e.g., THF) at low temperature to control the reaction's exothermicity and favor the formation of the trisubstituted product.
The steric repulsion among the bulky aryl groups leads to significant structural distortions, including elongated P–C bonds and expanded C–P–C bond angles, which are characteristic features of these crowded molecules. acs.orgtandfonline.com
| Sterically Hindered Phosphine | Average P–C Bond Length (Å) | Average C–P–C Bond Angle (°) | 31P NMR Shift (δ, ppm) |
|---|---|---|---|
| Triphenylphosphine | ~1.83 | ~103 | -6.0 |
| Trimesitylphosphine | ~1.84 | ~109.7 | -36.0 acs.org |
| Tris(2,4,6-triisopropylphenyl)phosphine | 1.846 tandfonline.com | 110.9 tandfonline.com | -53.0 acs.org |
Coordination Chemistry of Tris 2,4 Di Tert Butylphenyl Phosphane Metal Complexes
Fundamental Ligand-Metal Coordination Geometries and Electronic Structures
Tris(2,4-di-tert-butylphenyl)phosphane is a tertiary phosphine (B1218219) that acts as a sigma donor and pi acceptor ligand, readily bonding with various transition metals. youtube.com The coordination of this bulky ligand to a metal center significantly influences the geometry of the resulting complex. Due to the steric hindrance imposed by the di-tert-butylphenyl groups, the number of phosphine ligands that can coordinate to a single metal center is often limited, frequently resulting in complexes with low coordination numbers. rsc.org This steric bulk can lead to distortions from ideal geometries, such as tetrahedral or square planar, and can also result in the elongation of the metal-phosphorus bond. youtube.com
The electronic structure of these complexes is dictated by the interplay between the sigma-donating and pi-accepting properties of the phosphine ligand and the electronic configuration of the metal center. youtube.comnumberanalytics.com The phosphorus atom donates its lone pair of electrons to an empty d-orbital of the metal, forming a sigma bond. youtube.com Simultaneously, there can be back-donation of electron density from filled metal d-orbitals to the empty σ* orbitals of the phosphorus-carbon bonds of the ligand, a characteristic of pi-acceptor ligands. youtube.comwikipedia.org This back-bonding strengthens the metal-ligand interaction. The electronic properties of the complex, including its magnetic and optical characteristics, are determined by the splitting of the metal's d-orbitals, which is influenced by the coordination geometry and the ligand field strength. numberanalytics.com
Quantitative Analysis of Steric and Electronic Parameters of this compound
To better understand and predict the behavior of this compound in metal complexes, quantitative parameters have been developed to describe its steric and electronic properties.
The steric bulk of phosphine ligands is a critical factor in determining the stability and reactivity of their metal complexes. youtube.com Two key parameters used to quantify this are the cone angle and the percent buried volume (%Vbur).
Cone Angle (θ): This parameter, introduced by Tolman, provides a measure of the steric bulk of a phosphine ligand by defining a cone that encompasses the van der Waals radii of the outermost atoms of the ligand with the metal at the apex. nih.gov A larger cone angle indicates greater steric hindrance around the metal center. youtube.com While specific cone angle values for this compound are not readily found in the provided search results, the related phosphite (B83602) ligand, tris(2,4-di-tert-butylphenyl)phosphite, has a reported effective cone angle of 192°, highlighting the significant steric presence of the 2,4-di-tert-butylphenyl groups. researchgate.net
Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal atom that is occupied by the ligand. nih.gov Unlike the cone angle, which is sensitive to the ligand's size at a distance, the buried volume focuses on the steric hindrance proximal to the metal. nih.gov For bulky ligands like this compound, a high percent buried volume is expected.
| Parameter | Description | Significance |
|---|---|---|
| Cone Angle (θ) | A conical angle that encompasses the van der Waals radii of the ligand's substituents, with the metal at the apex. | Measures the overall steric bulk and is sensitive to ligand size at a distance. nih.gov |
| Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal center that is occupied by the ligand. | Quantifies the steric hindrance in the immediate vicinity of the metal. nih.gov |
The electronic properties of this compound, specifically its ability to donate or accept electron density, can be evaluated using spectroscopic and computational methods.
Spectroscopic Methods: Infrared (IR) spectroscopy of metal carbonyl complexes containing the phosphine ligand is a common technique. The stretching frequency of the carbon-monoxide (CO) ligand is sensitive to the electronic environment of the metal center. Stronger donating phosphine ligands increase the electron density on the metal, leading to more back-donation into the π* orbitals of the CO ligand and a decrease in the CO stretching frequency. rsc.org
Computational Methods: Density Functional Theory (DFT) and other computational approaches can be used to model the electronic structure of the phosphine ligand and its metal complexes. researchgate.netnih.gov These methods can calculate properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the ligand's donor-acceptor capabilities. rsc.org A higher HOMO energy suggests stronger electron-donating ability.
Mechanistic Investigations of Ligand Exchange Processes in Metal Complexes
Ligand exchange reactions in metal complexes are fundamental processes in many catalytic cycles. libretexts.org The mechanisms of these reactions are broadly classified as dissociative, associative, or interchange. libretexts.org
Dissociative Mechanism (D): In this two-step mechanism, the outgoing ligand first dissociates from the metal complex to form a coordinatively unsaturated intermediate. The incoming ligand then coordinates to this intermediate. libretexts.org This pathway is often favored by sterically crowded complexes, where the dissociation of a ligand relieves steric strain. libretexts.org
Associative Mechanism (A): Here, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, followed by the departure of the leaving ligand. libretexts.org This mechanism is common for square planar complexes but less so for already crowded octahedral complexes. libretexts.org
Interchange Mechanism (I): This is a concerted process where the incoming ligand enters and the outgoing ligand departs in a single step, without the formation of a distinct intermediate. libretexts.org The interchange mechanism can have associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand and bond breaking with the outgoing ligand in the transition state. libretexts.org
For complexes containing the bulky this compound ligand, a dissociative or a dissociative interchange mechanism is generally expected for ligand exchange reactions due to the significant steric hindrance around the metal center, which would disfavor the formation of a more crowded associative intermediate.
Influence of Ligand Architecture on Complex Stability and Reactivity under Catalytic Conditions
The unique architecture of this compound has a profound impact on the stability and reactivity of its metal complexes, particularly in the context of catalysis.
Applications of Tris 2,4 Di Tert Butylphenyl Phosphane in Contemporary Transition Metal Catalysis
Palladium-Catalyzed Organic Transformations
Tris(2,4-di-tert-butylphenyl)phosphane and its corresponding phosphite (B83602) analogue have proven to be exceptionally versatile ligands in palladium catalysis, facilitating a broad spectrum of cross-coupling reactions. The significant steric bulk of the ligand promotes the formation of monoligated palladium(0) species, which are often the catalytically active species, leading to enhanced reactivity.
Carbon–Heteroatom Bond Forming Reactions (e.g., C–N Amination, C–S Coupling)
The construction of carbon-nitrogen (C–N) and carbon-sulfur (C–S) bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed amination and thiolation reactions, often referred to as the Buchwald-Hartwig amination and C-S coupling, have been significantly advanced by the use of bulky phosphine (B1218219) ligands. While extensive research has been conducted with various biaryl phosphanes, the application of this compound has been instrumental in specific contexts, particularly in overcoming challenges associated with unreactive substrates. tcichemicals.comnih.govnih.gov The electron-rich nature of this phosphine facilitates the oxidative addition of aryl halides to the palladium center, a crucial step in the catalytic cycle.
Detailed studies on palladium-catalyzed amination reactions have shown that the choice of ligand is critical for achieving high yields and broad substrate scope. wiley.comresearchgate.net For instance, the use of sterically hindered and electron-rich phosphines allows for the coupling of less reactive aryl chlorides with a variety of amines.
Carbon–Carbon Bond Forming Reactions (e.g., Suzuki, Heck, α-Arylation of Ketones)
The creation of carbon-carbon bonds is at the heart of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. Tris(2,4-di-tert-butylphenyl)phosphite, a closely related analogue, has demonstrated utility in Suzuki-Miyaura coupling reactions. For example, it has been shown to be an effective ligand for the palladium-catalyzed coupling of activated aryl chlorides with phenylboronic acid. nih.gov The bulky nature of the ligand is believed to favor the formation of highly reactive, low-coordinate palladium species.
The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, also benefits from the use of bulky phosphine ligands. organic-chemistry.orglibretexts.org These ligands can promote the reaction of challenging substrates, such as unactivated aryl chlorides. nih.gov While comprehensive data tables specifically featuring this compound are not prevalent, the established success of similar bulky phosphines in overcoming the limitations of less reactive substrates is noteworthy. nih.gov
The α-arylation of ketones is another pivotal C-C bond-forming reaction catalyzed by palladium. This reaction provides a direct method for the synthesis of α-aryl ketones, which are important structural motifs in many biologically active molecules. researchgate.net The use of catalysts bearing sterically demanding phosphine ligands has been shown to be crucial for achieving high yields and selectivity in these transformations. organic-chemistry.orgnih.gov For instance, the well-defined and air-stable (DtBPF)PdX2 (where DtBPF is 1,1'-bis(di-tert-butylphosphino)ferrocene) catalysts, which contain di-tert-butylphenyl phosphine moieties, have been successfully employed for the α-arylation of various ketones with aryl chlorides and bromides, affording the coupled products in high yields. organic-chemistry.org
Nickel-Catalyzed Organic Synthesis
Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant attention as a catalyst for cross-coupling reactions. The development of effective ligand systems is crucial for unlocking the full potential of nickel catalysis.
Elucidation of Ligand Structure–Reactivity Relationships in Ni Catalysis
The performance of nickel catalysts in cross-coupling reactions is highly dependent on the structure of the ancillary phosphine ligand. nih.govchemrxiv.org Studies on structure-reactivity relationships have revealed that both the steric and electronic properties of the phosphine play a critical role in determining the efficiency and selectivity of the catalytic process. nih.govchemrxiv.orgscilit.com Bulky and electron-donating phosphines, such as those in the Buchwald-type ligand class, are often top performers in Ni-catalyzed Suzuki-Miyaura and C-N coupling reactions. nih.govchemrxiv.org
The steric bulk of the ligand influences the coordination number of the nickel center and can promote the formation of catalytically active, low-coordinate species. tcichemicals.com Furthermore, the electron-donating ability of the phosphine enhances the rate of oxidative addition of the organic halide to the nickel center, which is often the rate-determining step in the catalytic cycle. tcichemicals.com While this compound is not a biaryl phosphine, its significant steric hindrance and electron-rich character place it within the class of bulky ligands that have proven effective in nickel catalysis. nih.gov
Applications in Challenging Cross-Coupling Reactions (e.g., C(sp3)-Suzuki Coupling)
Nickel catalysts have shown particular promise in challenging cross-coupling reactions that are often difficult to achieve with palladium, such as the coupling of C(sp3)-electrophiles. The Suzuki-Miyaura coupling of unactivated tertiary alkyl halides, for instance, has been successfully accomplished using a nickel catalyst system. nih.govresearchgate.net These reactions, which lead to the formation of all-carbon quaternary centers, are of significant synthetic importance. nih.gov While specific data for the use of this compound in C(sp3)-Suzuki coupling is limited, the principles derived from studies with other bulky and electron-rich phosphine ligands suggest its potential applicability in such demanding transformations. cmu.edu
Gold-Catalyzed Reactivity with this compound Complexes (e.g., Hydroamination)
Gold catalysis has emerged as a powerful tool for a variety of organic transformations, particularly those involving the activation of alkynes and allenes. The choice of ligand is crucial in modulating the reactivity and stability of the gold catalyst. Tris(2,4-di-tert-butylphenyl) phosphite has been utilized as a stable and easily displaceable ancillary ligand in the preparation of organogold(I) complexes. organic-chemistry.orgchemrxiv.org These phosphite gold(I) precursors are bench-stable and can undergo high-yielding ligand exchange with a variety of other ligands, providing a practical route to a diverse range of organogold(I) complexes. organic-chemistry.orgchemrxiv.org
One of the key applications of gold catalysis is in the hydroamination of alkynes, which provides a direct and atom-economical route to nitrogen-containing compounds such as imines and enamines. frontiersin.orgresearchgate.net While data tables specifically detailing the use of this compound or its phosphite in gold-catalyzed hydroamination are not extensively documented in the provided search results, the successful use of the phosphite in generating stable gold(I) precursors highlights its potential as a ligand in such catalytic systems. organic-chemistry.orgchemrxiv.org The steric and electronic properties of the phosphine or phosphite ligand can significantly influence the catalytic activity in these transformations.
Rhodium-Catalyzed Processes
The application of bulky phosphine ligands, such as this compound, is crucial in a variety of rhodium-catalyzed transformations. These ligands are instrumental in enhancing the performance of catalysts in reactions like asymmetric hydrogenation and C–H activation.
In asymmetric hydrogenation , the steric bulk of the phosphine ligand plays a pivotal role in creating a chiral environment around the metal center, which is essential for achieving high enantioselectivity. While this compound is achiral itself, its significant steric presence can amplify the effect of a chiral directing group within the substrate or a chiral co-ligand, influencing the facial selectivity of hydrogen addition to a prochiral olefin. The bulky tert-butyl groups create a defined pocket that dictates the substrate's approach to the rhodium hydride intermediate.
C–H activation is another area where bulky phosphines are of paramount importance. These reactions often require a coordinatively unsaturated metal center to facilitate the cleavage of a typically inert C–H bond. The steric hindrance provided by ligands like this compound can promote the formation of such reactive species by discouraging the coordination of more than one phosphine ligand. This allows for the substrate to access the metal center and undergo the desired C–H functionalization. For instance, in the intramolecular hydroacylation of alkenes, a bulky phosphine ligand on a rhodium(I) center can facilitate the oxidative addition of an aldehydic C-H bond and subsequent migratory insertion of the alkene.
Contributions of Bulky Phosphines to Enhanced Catalytic Activity, Selectivity, and Turnover Frequencies
The electronic and steric properties of bulky phosphines like this compound are directly linked to improvements in catalytic performance. These ligands are generally electron-rich, which can increase the electron density on the rhodium center, thereby promoting oxidative addition steps in many catalytic cycles.
Catalytic Performance in High-Turnover Processes
The robust nature of the catalyst is a critical factor in achieving high turnover numbers (TONs) and turnover frequencies (TOFs). The steric bulk of this compound contributes to the stability of the catalytic species by preventing catalyst decomposition pathways such as the formation of inactive rhodium clusters. This enhanced stability allows the catalyst to remain active for a longer duration and facilitate a greater number of catalytic cycles, leading to higher TONs and TOFs.
While specific data for this compound in high-turnover rhodium-catalyzed processes is not extensively documented in publicly available literature, the general trend for bulky phosphines suggests a significant positive impact. The table below illustrates a hypothetical comparison of catalytic performance, which is representative of the expected effect of a bulky phosphine ligand.
| Ligand | Catalyst Loading (mol%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
|---|---|---|---|
| Triphenylphosphine (B44618) | 1.0 | 100 | 10 |
| This compound (Expected) | 0.1 | >1000 | >100 |
Impact on Chemoselectivity and Regioselectivity in Challenging Substrate Transformations
In reactions involving substrates with multiple reactive sites, chemoselectivity and regioselectivity are of utmost importance. The steric hindrance imposed by this compound can effectively differentiate between these sites. For example, in the hydroformylation of a diene, a rhodium catalyst bearing a bulky phosphine can selectively react with the less sterically hindered double bond.
Similarly, in reactions such as the hydroboration or hydrosilylation of unsymmetrical alkenes, the regioselectivity is often governed by the steric environment around the metal center. A bulky ligand will favor the addition of the boron or silicon moiety to the less substituted carbon of the double bond (anti-Markovnikov selectivity). The large cone angle of this compound creates a sterically biased environment that directs the incoming substrate, leading to high regioselectivity.
The following table provides a conceptual illustration of how a bulky phosphine ligand can influence regioselectivity in a model reaction.
| Ligand | Substrate | Product Ratio (Linear:Branched) |
|---|---|---|
| Triphenylphosphine | 1-Octene | 2:1 |
| This compound (Expected) | 1-Octene | >20:1 |
Strategies for Enantioselective Catalysis Utilizing Bulky Phosphine Principles
While this compound is achiral, the principles of steric control it embodies are central to the design of effective chiral ligands for enantioselective catalysis. The strategies often involve incorporating chirality into a sterically demanding framework.
One common approach is the use of atropisomeric biaryl phosphines, where the bulk of substituents ortho to the phosphorus atom, akin to the tert-butyl groups in this compound, restricts rotation around the biaryl bond, creating a stable chiral scaffold. Another strategy involves the use of a chiral backbone to which bulky phosphine moieties are attached. In these cases, the steric bulk serves to transmit the chiral information from the ligand backbone to the catalytic center, effectively creating a chiral pocket that discriminates between the two enantiotopic faces of a prochiral substrate.
Furthermore, in dynamic kinetic resolution processes, a bulky achiral phosphine can work in concert with a chiral resolving agent to selectively catalyze the reaction of one enantiomer of a racemic substrate, allowing for the isolation of the other enantiomer in high enantiomeric excess.
Computational and Theoretical Studies of Tris 2,4 Di Tert Butylphenyl Phosphane Complexes
Density Functional Theory (DFT) Calculations for Electronic and Structural Characterization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying large molecules like transition metal complexes of Tris(2,4-di-tert-butylphenyl)phosphane. umn.edu DFT methods are routinely used to optimize molecular geometries and to calculate a wide range of electronic and structural properties that govern the ligand's behavior in a catalytic setting. researchgate.netnih.gov
Key structural parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. nih.gov For phosphine (B1218219) ligands, DFT is also employed to quantify their steric bulk, a critical factor in their catalytic activity. Parameters such as the Tolman cone angle and percent buried volume (%Vbur) are computationally derived to provide a quantitative measure of the steric environment created by the ligand around the metal center. digitellinc.comresearchgate.net
Electronically, DFT calculations elucidate properties like frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the ligand's reactivity and stability. researchgate.netnih.gov The energy of the HOMO is related to the ligand's electron-donating ability, while the HOMO-LUMO gap can indicate its chemical stability. nih.gov Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov These computational descriptors are essential for building a comprehensive understanding of how the ligand's structure influences its function.
| Computed Parameter | Description | Typical Application |
|---|---|---|
| Optimized Geometry | Calculation of the lowest energy conformation of the molecule, providing bond lengths and angles. | Comparison with experimental structures; provides the basis for all other property calculations. nih.gov |
| Tolman Cone Angle (θ) | A measure of the solid angle occupied by a ligand at the metal center. | Quantifies the steric bulk of the phosphine ligand. researchgate.net |
| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | Provides a more refined measure of steric hindrance than the cone angle. digitellinc.comresearchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. Their energy gap is a measure of chemical reactivity. | Assesses the ligand's electron-donating ability and electronic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |
Unraveling Reaction Mechanisms and Transition State Energetics in Catalytic Cycles
DFT calculations are a powerful tool for elucidating the detailed mechanisms of catalytic reactions involving phosphine ligands. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect them. The calculated energy barriers (activation energies) for each step provide critical information about the reaction kinetics and help identify the rate-determining step of the catalytic cycle.
For example, in nickel-catalyzed asymmetric reactions, DFT has been used to understand the origin of enantioselectivity. acs.orgacs.org Calculations can model key steps such as oxidative cyclization, revealing why one enantiomer is formed preferentially over the other. acs.orgacs.org By comparing the energies of the competing transition states leading to different stereoisomers, a quantitative prediction of enantiomeric excess can be made. acs.orgacs.org These studies often reveal subtle non-covalent interactions, such as steric repulsion between the ligand's bulky substituents (like the di-tert-butylphenyl groups) and the substrates, which dictate the stereochemical outcome. acs.orgacs.org Such detailed mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new, more selective ligands.
| Computational Task | Information Gained | Relevance to Catalysis |
|---|---|---|
| Transition State Search | Identifies the geometry and energy of the highest point along the reaction coordinate. | Allows for the calculation of activation energy barriers (ΔG‡), which determine reaction rates. acs.orgacs.org |
| Intermediate Optimization | Determines the structure and stability of species formed during the catalytic cycle. | Helps to construct a complete energy profile of the reaction mechanism. |
| Reaction Pathway Mapping | Connects reactants, intermediates, transition states, and products along a potential energy surface. | Provides a complete step-by-step description of the catalytic cycle. |
| Comparative Energy Profiles | Calculates and compares the energetics of competing reaction pathways (e.g., for different stereoisomers). | Explains the origins of selectivity (e.g., regio-, chemo-, and enantioselectivity) in catalysis. acs.orgacs.org |
Predictive Modeling for Ligand Optimization and Catalytic Efficacy
Building on the foundation of DFT calculations, predictive modeling aims to establish quantitative structure-activity relationships (QSAR) for phosphine ligands. This data-driven approach moves beyond the study of single catalysts to the systematic exploration of vast chemical spaces. By computing steric and electronic descriptors for a large library of virtual ligands, researchers can build models that correlate these properties with experimental outcomes like reaction yield or enantioselectivity. researchgate.net
These efforts often involve the creation of extensive databases or "Ligand Knowledge Bases" that store computed properties for thousands of phosphine ligands. digitellinc.comresearchgate.net Multivariate linear regression and other statistical methods are then used to develop predictive models. researchgate.net For instance, a model might predict the site selectivity of an oxidative addition step in a cross-coupling reaction based on a combination of the phosphine ligand's electronic and steric parameters. researchgate.net These models not only rationalize the performance of known ligands but also guide the in silico design of new ligands with desired properties, accelerating the discovery of highly effective catalysts. nih.gov
Machine Learning and Artificial Intelligence Applications in Ligand Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the process of catalyst design, and phosphine ligands are a major area of focus. nih.govrsc.org ML models can be trained on large datasets of computed or experimental data to predict ligand properties far more rapidly than traditional quantum mechanical methods. chemrxiv.orgacs.org This allows for the rapid screening of hundreds of thousands of potential ligand structures. acs.org
One successful application is the development of ML models to predict the Tolman Electronic Parameter (TEP), a key measure of a phosphine's electron-donating ability, with high speed and accuracy. chemrxiv.org Other ML approaches have been used to guide the discovery of ligands for specific catalytic applications, such as identifying trialkylphosphine ligands that favor the formation of active Ni(I) dimer catalysts for cross-coupling reactions. nih.gov
Furthermore, AI is being employed for de novo ligand design. arxiv.orgarxiv.orgresearchgate.net Using techniques like recurrent neural networks (RNNs) and fragment-based generation, these models can "learn" the patterns of chemical structures and propose novel phosphine ligands with specific, targeted properties. arxiv.orgresearchgate.net Platforms like "Kraken" provide comprehensive physicochemical descriptors for tens of thousands of organophosphorus ligands, calculated using quantum mechanics and extended via ML models, to accelerate ligand selection and catalyst optimization. chemrxiv.orgacs.org These advanced computational tools are paving the way for a new era of data-driven discovery in catalysis. nih.gov
| ML/AI Technique | Application in Ligand Design | Example/Outcome |
|---|---|---|
| Supervised Learning (e.g., Regression) | Predicting key ligand properties from its structure. | Fast and accurate prediction of the Tolman Electronic Parameter (TEP) for large ligand libraries. chemrxiv.org |
| Classification Models | Predicting whether a ligand will lead to a successful reaction outcome (e.g., high vs. low yield). | Screening of ligands for cross-coupling reactions to identify an "active ligand space". nih.govrsc.org |
| Assumption-Based Machine Learning | Guiding ligand selection in areas with minimal prior experimental data. | Accelerated identification of ligands to form specific catalyst species, such as Ni(I) dimers. nih.gov |
| Recurrent Neural Networks (RNNs) | De novo design of novel molecular structures with desired properties. | Generation of new organophosphorus molecules with targeted druglikeness or safety profiles. arxiv.orgarxiv.orgresearchgate.net |
| Large-Scale Database Generation | Creating comprehensive resources of computed ligand properties for model training and screening. | The Kraken database contains descriptors for over 300,000 organophosphorus ligands to aid catalyst discovery. acs.org |
Emerging Research Directions and Future Outlook for Tris 2,4 Di Tert Butylphenyl Phosphane
Immobilization and Heterogenization Strategies for Enhanced Catalytic Systems (e.g., Polymer-Supported, MOF Integration)
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which often leads to catalyst loss and product contamination. Immobilizing the catalyst on a solid support (heterogenization) addresses this issue, enabling easy separation, recovery, and recycling. For bulky phosphine (B1218219) ligands such as Tris(2,4-di-tert-butylphenyl)phosphane, several promising heterogenization strategies are emerging.
Polymer-Supported Systems: One of the most established methods for heterogenization is attaching the phosphine ligand to a polymer backbone. nih.gov Porous organic polymers (POPs) are particularly advantageous due to their large surface area, high chemical stability, and the ability to easily modify their surface chemistry. nih.govkyushu-u.ac.jp A metal complex of this compound could be immobilized by synthesizing a derivative of the ligand containing a functional group that can be covalently bonded to a polymer resin, such as polystyrene. nih.govrsc.org This approach converts a homogeneous catalyst into a heterogeneous one, making it suitable for use in fixed-bed reactors and simplifying downstream purification processes. nih.govresearchmap.jp
Metal-Organic Framework (MOF) Integration: Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands, creating a highly porous and well-defined structure. rsc.orgnih.gov Phosphine ligands can be integrated into MOFs in several ways:
Functionalized Linkers: A derivative of this compound functionalized with a carboxylic acid group could be used as a linker during the MOF synthesis. This incorporates the phosphine moiety directly into the framework structure. rsc.org
Post-Synthetic Modification: An existing MOF can be chemically modified to introduce the phosphine ligand. This allows for the creation of a library of catalysts from a single parent MOF, enabling fine-tuning of catalytic properties. rsc.orgnih.gov
The defined microenvironment within the MOF pores can influence the activity and selectivity of the encapsulated catalyst, sometimes leading to performance exceeding that of its homogeneous counterpart. rsc.org
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Polymer Support | Covalent attachment of the phosphine ligand to a porous polymer backbone (e.g., polystyrene). nih.gov | - Ease of catalyst separation and recycling.
| - Potentially lower catalytic activity compared to homogeneous counterparts.
|
| MOF Integration | Incorporation of the phosphine ligand into the crystalline structure of a Metal-Organic Framework. rsc.org | - Highly ordered and tunable pore structures.
| - MOF stability can be limited under harsh reaction conditions.
|
Rational Design of Next-Generation Bulky Phosphine Ligands with Tunable Properties
The effectiveness of a phosphine ligand is determined by its steric and electronic properties, which can be precisely adjusted through rational design. chemistryviews.org For ligands based on the this compound scaffold, next-generation catalysts can be developed by systematically modifying the ligand structure to achieve desired performance in specific reactions.
Tuning Steric Properties: The steric bulk of a ligand, often quantified by its cone angle, is critical for creating a coordinatively unsaturated metal center that promotes substrate binding and subsequent catalytic steps. tcichemicals.com While this compound is already highly hindered, its steric profile can be further tuned. For instance, replacing the tert-butyl groups with other bulky substituents (e.g., adamantyl or other terphenyl groups) could create even more demanding steric environments, potentially stabilizing highly reactive intermediates or enabling challenging cross-coupling reactions involving sterically congested substrates. us-csic.es
Tuning Electronic Properties: The electronic nature of the phosphine ligand influences the electron density at the metal center, which in turn affects its catalytic activity. acs.org The electronic effect is often measured by the Tolman Electronic Parameter (TEP). Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) onto the phenyl rings of the ligand allows for fine-tuning of its σ-donating and π-accepting capabilities. nih.gov An increase in electron-donating character generally enhances the rate of oxidative addition, a key step in many cross-coupling reactions. tcichemicals.com This rational modification allows for the development of a library of ligands with a spectrum of electronic properties, optimized for different metals and reaction types. nih.gov
| Parameter | Structural Modification | Effect on Catalyst Performance | Example Modification |
|---|---|---|---|
| Steric Properties (e.g., Cone Angle) | Altering the size of substituents on the aryl rings or phosphorus atom. | - Influences coordination number and geometry.
| Replacing tert-butyl groups with larger adamantyl groups. |
| Electronic Properties (e.g., TEP) | Introducing electron-donating or electron-withdrawing groups on the aryl backbone. | - Modulates electron density at the metal center.
| Adding methoxy (B1213986) (donating) or fluoro (withdrawing) groups to the phenyl rings. |
Expansion of Catalytic Scope to Novel Chemical Transformations and Substrate Classes
Bulky, electron-rich phosphine ligands like this compound are instrumental in expanding the boundaries of transition-metal catalysis. Their unique properties enable catalysts to perform difficult transformations that are often sluggish or completely inactive with smaller, less electron-donating ligands.
The steric bulk of this compound facilitates the crucial reductive elimination step in cross-coupling reactions, which is often the rate-limiting step for forming sterically demanding C-C, C-N, and C-O bonds. tcichemicals.com This property has been exploited in palladium-catalyzed reactions such as the Buchwald-Hartwig amination, where bulky phosphines have proven essential for coupling aryl halides with a wide range of primary and secondary amines. nih.gov
Future research is focused on applying catalyst systems based on this ligand to new frontiers, including:
Late-Stage Functionalization: Modifying complex molecules, such as pharmaceuticals or natural products, at a late stage of synthesis. The high activity of catalysts bearing bulky phosphines allows for transformations on intricate substrates under mild conditions.
Activation of Challenging Substrates: Enabling the use of less reactive coupling partners, such as aryl chlorides or sulfonates, which are more abundant and less expensive than their bromide or iodide counterparts.
Novel Coupling Reactions: Developing new types of bond-forming reactions beyond traditional cross-coupling, such as C-H activation/functionalization, where the ligand's properties can be used to control regioselectivity and reactivity.
| Reaction Type | Substrate Class | Role of Bulky Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Sterically hindered aryl halides/boronic acids | Promotes reductive elimination to form congested biaryl products. researchgate.net |
| Buchwald-Hartwig Amination | Aryl chlorides, primary and secondary amines | Facilitates C-N bond formation with a wide range of substrates. nih.gov |
| Heck Coupling | Electron-rich or sterically demanding olefins | Enhances catalyst stability and turnover numbers. |
| Oxa-Michael Reactions | Michael acceptors and alcohols | Acts as a strong Lewis base catalyst for addition reactions. rsc.org |
Integration with Flow Chemistry and Sustainable Synthetic Practices for Industrial Applications
The integration of catalysis with continuous-flow manufacturing represents a major step towards more sustainable and efficient chemical production. researchgate.net Flow chemistry involves continuously pumping reagents through a reactor containing an immobilized catalyst, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.
Heterogenized catalysts based on this compound are ideal candidates for flow chemistry applications. nih.gov By immobilizing the phosphine-metal complex on a solid support, such as a porous polymer, it can be packed into a column or microreactor. kyushu-u.ac.jpresearchmap.jp This setup offers several advantages for industrial applications:
Enhanced Efficiency: Continuous operation minimizes downtime associated with batch processing, leading to higher throughput.
Catalyst Reusability: The immobilized catalyst remains in the reactor, allowing for its reuse over extended periods, which significantly reduces costs and waste. sciencemadness.org
Improved Safety: Flow reactors have a small internal volume, which minimizes the risk associated with handling hazardous reagents or exothermic reactions.
Green Chemistry: The ability to recycle the catalyst and often reduce solvent usage aligns with the principles of green and sustainable chemistry. researchgate.net
The development of robust, polymer-supported versions of this compound and related ligands is a key research direction aimed at bridging the gap between laboratory-scale discovery and industrial-scale sustainable synthesis. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
